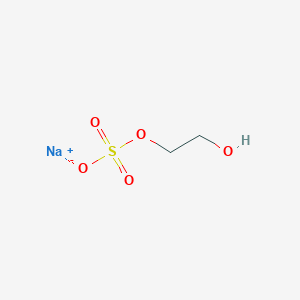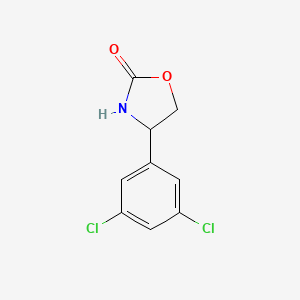
4-(3,5-Dichlorophenyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichlorophenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its significant biological activities, particularly in the field of medicinal chemistry. The oxazolidinone ring is a cyclic carbamate structure that has gained popularity due to its use in various pharmaceutical applications, including antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)oxazolidin-2-one typically involves the reaction of 3,5-dichloroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve the use of microwave irradiation to enhance reaction rates and yields. For example, the reaction of urea and ethanolamine in the presence of a catalytic amount of nitromethane under microwave irradiation has been reported to produce oxazolidinones efficiently .
化学反应分析
Types of Reactions
4-(3,5-Dichlorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3,5-Dichlorophenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its role in the development of new antibacterial agents.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(3,5-Dichlorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
4-(3,5-Dichlorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted modifications to enhance its properties for various applications .
属性
分子式 |
C9H7Cl2NO2 |
|---|---|
分子量 |
232.06 g/mol |
IUPAC 名称 |
4-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7Cl2NO2/c10-6-1-5(2-7(11)3-6)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI 键 |
CTAIWTBOABCSLD-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




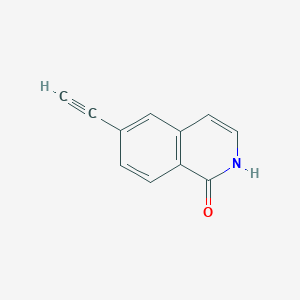




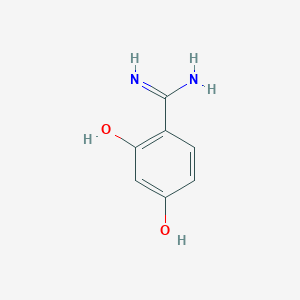
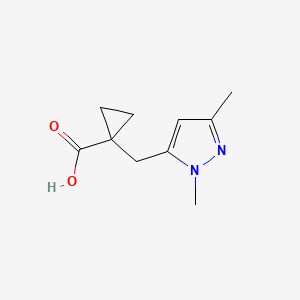

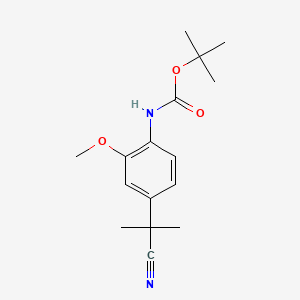

![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
